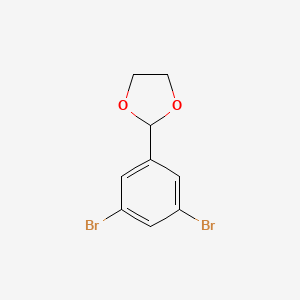

2-(3,5-Dibromophenyl)-1,3-dioxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dibromophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXZDDQGPKSYIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC(=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Protected Aldehyde

An In-Depth Technical Guide to 3,5-Dibromobenzaldehyde Ethylene Acetal: Synthesis, Characterization, and Application

In the intricate world of organic synthesis, particularly within drug discovery and materials science, progress often hinges on the ability to perform chemical modifications at specific sites on a complex molecule. This requires a nuanced strategy of protecting reactive functional groups to prevent undesired side reactions. 3,5-Dibromobenzaldehyde ethylene acetal emerges as a pivotal building block in this context. It is a derivative of 3,5-dibromobenzaldehyde where the highly reactive aldehyde group is temporarily masked as a stable cyclic acetal.[1][2]

This guide offers a comprehensive overview of 3,5-dibromobenzaldehyde ethylene acetal for researchers and drug development professionals. We will delve into its synthesis, the rationale behind the experimental design, its detailed characterization, and its strategic applications as a versatile intermediate in the construction of complex molecular architectures.

Chemical Identity and Properties

The structure of 3,5-Dibromobenzaldehyde ethylene acetal, chemically named 2-(3,5-dibromophenyl)-1,3-dioxolane, features a central benzene ring substituted with two bromine atoms and a 1,3-dioxolane ring. This structure renders it a valuable intermediate for further synthetic transformations.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(3,5-dibromophenyl)-1,3-dioxolane | N/A |

| CAS Number | 56990-02-4 | [3] |

| Molecular Formula | C₉H₈Br₂O₂ | N/A |

| Molecular Weight | 307.97 g/mol | N/A |

| Appearance | White to off-white solid or crystalline powder | [4] |

| Boiling Point | ~145-150 °C at 0.5 mmHg | N/A |

| Melting Point | 55 - 58 °C |

Synthesis: A Study in Reversibility and Control

The synthesis of 3,5-Dibromobenzaldehyde ethylene acetal is a classic example of an acid-catalyzed acetalization, a reversible reaction that requires careful control of conditions to achieve a high yield.

Reaction Principle: The core transformation involves the reaction of 3,5-dibromobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The mechanism begins with the protonation of the aldehyde's carbonyl oxygen by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol. A series of proton transfers and the elimination of a water molecule lead to the formation of a stable, five-membered 1,3-dioxolane ring.[2][5]

Causality Behind Experimental Choices:

-

Reactants : 3,5-dibromobenzaldehyde serves as the aromatic backbone, while ethylene glycol is the ideal protecting agent as it forms a thermodynamically stable cyclic acetal.[6]

-

Catalyst : A non-nucleophilic acid such as p-toluenesulfonic acid (p-TsOH) is typically used. Its role is purely catalytic—to activate the carbonyl group without participating in side reactions.[2][6]

-

Driving the Equilibrium : The reaction produces water as a byproduct. According to Le Chatelier's principle, the continuous removal of water is essential to shift the equilibrium towards the acetal product. This is expertly achieved by using a solvent like toluene, which forms an azeotrope with water. Refluxing the mixture in a flask equipped with a Dean-Stark apparatus physically separates the water, preventing the reverse reaction.[2][6] An alternative industrial method involves performing the condensation under a vacuum to pump away the water generated, thereby avoiding the use of a solvent.[1]

Detailed Experimental Protocol

-

Setup : To a 500 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3,5-dibromobenzaldehyde (e.g., 26.4 g, 0.1 mol), ethylene glycol (e.g., 9.3 g, 0.15 mol), a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.2 g), and 200 mL of toluene.

-

Reaction : Heat the mixture to reflux with magnetic stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 3-5 hours or until no more water is collected and Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis indicates the complete consumption of the starting aldehyde.

-

Work-up : Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL). The bicarbonate wash is crucial to neutralize the acid catalyst.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification : The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 3,5-dibromobenzaldehyde ethylene acetal as a white solid.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic techniques. The data from these analyses serves as a self-validating system, ensuring the successful formation of the target molecule.

Table 2: Key Spectroscopic Data for Structural Verification

| Technique | Observation | Rationale |

| ¹H NMR | Disappearance of aldehyde proton signal (~9.9 ppm). Appearance of acetal proton (1H, singlet, ~5.8 ppm) and dioxolane protons (4H, multiplet, ~4.0-4.2 ppm). Aromatic protons appear as a triplet (~7.7 ppm) and a doublet (~7.6 ppm). | Confirms the conversion of the aldehyde to the acetal group. |

| ¹³C NMR | Disappearance of aldehyde carbonyl carbon (~190 ppm). Appearance of acetal carbon (~102 ppm) and dioxolane carbons (~65 ppm). Signals for brominated aromatic carbons appear around 123 ppm (C-Br) and 130-140 ppm.[7] | Provides a carbon fingerprint of the molecule, confirming the presence of all expected carbon environments. |

| IR Spectroscopy | Complete disappearance of the strong C=O stretching band of the aldehyde (typically ~1700 cm⁻¹). Appearance of strong C-O stretching bands in the 1000-1200 cm⁻¹ region.[8][9] | A definitive indicator of the conversion of the carbonyl functional group to the acetal. |

| Mass Spectrometry | Molecular ion peak cluster at m/z 306, 308, 310. | The characteristic isotopic pattern with a ~1:2:1 ratio of intensities for the M+, M+2, and M+4 peaks is unambiguous proof of a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br).[10] |

Applications in Advanced Synthesis

The true value of 3,5-dibromobenzaldehyde ethylene acetal lies in its role as a versatile intermediate. The acetal group is stable to a wide range of reagents, including organometallics and hydrides, that would readily react with an unprotected aldehyde.

The Protect-React-Deprotect Strategy:

-

Protect : The aldehyde is masked as the ethylene acetal.

-

React : The two bromine atoms on the aromatic ring now become handles for further modification. They can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as:

-

Metal-Halogen Exchange : Reaction with organolithium reagents (e.g., n-BuLi) to form a lithiated species, which can then react with various electrophiles.

-

Palladium-Catalyzed Cross-Coupling : Suzuki, Stille, Heck, or Sonogashira couplings to introduce new alkyl, aryl, or alkynyl groups.

-

-

Deprotect : Once the desired modifications are complete, the acetal is easily and cleanly cleaved by treatment with mild aqueous acid (e.g., HCl or acetic acid in THF/water), regenerating the aldehyde functionality for subsequent reactions.[11]

This strategy allows for the construction of highly functionalized benzaldehyde derivatives that would be difficult or impossible to synthesize directly. These derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For instance, similar strategies involving Knoevenagel condensation/aza-Wittig reactions with ortho-azidobenzaldehydes are used to build complex quinoline cores, which are prevalent in medicinal chemistry.[12]

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling 3,5-dibromobenzaldehyde and its derivatives.

-

Hazards : The parent aldehyde is known to cause skin and eye irritation.[13] The acetal derivative should be handled with similar care. Avoid inhalation of dust and contact with skin and eyes.[14]

-

Personal Protective Equipment (PPE) : Always work in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

-

Storage : Store in a cool, dry place in a tightly sealed container to prevent hydrolysis from atmospheric moisture.[15]

Conclusion

3,5-Dibromobenzaldehyde ethylene acetal is more than just a protected molecule; it is a strategic tool for synthetic chemists. Its preparation is a practical application of fundamental chemical principles, and its characterization provides a robust, self-validating confirmation of its structure. By masking the aldehyde, it unlocks a diverse range of synthetic possibilities at the bromine-substituted positions, enabling the efficient construction of complex and valuable molecules for research, drug development, and materials science.

References

- Source: Google Patents (CN102140088A)

- Source: Google Patents (CN101948460A)

-

Title: Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol Source: ResearchGate URL: [Link]

-

Title: 3,5-Dibromobenzaldehyde Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Acetal-Derivatized Dextran: An Acid-Responsive Biodegradable Material for Therapeutic Applications Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Acetaldehyde, bromo-, diethyl acetal Source: Organic Syntheses URL: [Link]

-

Title: Methylene Acetal Formation from 1,2- and 1,3-Diols Using an O,S-Acetal, 1,3-Dibromo-5,5-dimethylhydantoin, and BHT Source: Organic Chemistry Portal URL: [Link]

-

Title: Benzaldehyde dimethyl acetal Source: NIST WebBook URL: [Link]

-

Title: Infrared spectrum of ethanal Source: Doc Brown's Chemistry URL: [Link]

-

Title: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

-

Title: Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Supplementary Information Source: The Royal Society of Chemistry URL: [Link]

-

Title: Examples of IR-Spectra Source: Thieme URL: [Link]

-

Title: Chapter N° 3: Infrared spectroscopy (IR) Source: ResearchGate URL: [Link]

-

Title: Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del) Source: ResearchGate URL: [Link]

-

Title: NMR Chemical Shifts of Trace Impurities Source: University of Wisconsin-Madison URL: [Link]

-

Title: Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy Source: Illinois State University URL: [Link]

Sources

- 1. CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal - Google Patents [patents.google.com]

- 2. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,5-Dibromobenzaldehyde | C7H4Br2O | CID 622077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dibromobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CN101948460A - Preparation method for o-bromobenzaldehyde ethylence acetal - Google Patents [patents.google.com]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Acetal-Derivatized Dextran: An Acid-Responsive Biodegradable Material for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones [beilstein-journals.org]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. 3-BROMOBENZALDEHYDE DIETHYL ACETAL - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to 2-(3,5-Dibromophenyl)-1,3-dioxolane: Synthesis, Suppliers, and Applications in Drug Development

This guide provides a comprehensive technical overview of 2-(3,5-Dibromophenyl)-1,3-dioxolane, a key building block in synthetic organic chemistry, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical properties, provides a detailed synthesis protocol, outlines its current market availability and pricing, and explores its applications as a crucial intermediate in the creation of novel therapeutic agents.

Introduction: The Significance of the Dioxolane Moiety in Medicinal Chemistry

The 1,3-dioxolane ring is a prevalent structural motif in a wide array of biologically active molecules and serves as a versatile protecting group for aldehydes and ketones in multi-step organic syntheses. Its incorporation into molecular frameworks can significantly influence physicochemical properties such as solubility and stability, and can play a crucial role in the molecule's interaction with biological targets. The presence of the dioxolane ring is a feature of numerous compounds with demonstrated anticancer, antifungal, antiviral, and antibacterial properties. The derivatization of the phenyl ring, as in the case of 2-(3,5-Dibromophenyl)-1,3-dioxolane, offers multiple points for further chemical modification, making it a valuable precursor in the synthesis of complex pharmaceutical compounds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 2-(3,5-Dibromophenyl)-1,3-dioxolane is fundamental for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 773094-77-2 | N/A |

| Molecular Formula | C₉H₈Br₂O₂ | N/A |

| Molecular Weight | 307.97 g/mol | N/A |

| Appearance | Likely a white to off-white solid or a colorless to yellow oil, based on related compounds. | N/A |

| Boiling Point | Not precisely determined, but for the related 2-(3-bromophenyl)-1,3-dioxolane, it is 132-133 °C at 8 mmHg. | N/A |

| Density | Not precisely determined, but for the related 2-(3-bromophenyl)-1,3-dioxolane, it is 1.514 g/mL at 25 °C. | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. | N/A |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dibrominated phenyl ring and the protons of the dioxolane ring. The aromatic region would likely display a doublet and a triplet corresponding to the protons in the 2,6- and 4-positions. The dioxolane protons would appear as a singlet for the methine proton (O-CH-O) and a multiplet for the four methylene protons (-OCH₂CH₂O-).

-

¹³C NMR: The carbon NMR would show distinct signals for the carbons of the phenyl ring, with the carbon atoms attached to the bromine atoms being significantly shifted. The acetal carbon (O-CH-O) and the two equivalent methylene carbons of the dioxolane ring would also have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong C-O stretching vibrations typical for an acetal. Aromatic C-H and C=C stretching bands, as well as C-Br stretching frequencies, would also be prominent.

Synthesis of 2-(3,5-Dibromophenyl)-1,3-dioxolane: A Step-by-Step Protocol

The synthesis of 2-(3,5-Dibromophenyl)-1,3-dioxolane is achieved through the acid-catalyzed acetalization of 3,5-dibromobenzaldehyde with ethylene glycol. This reaction is a standard method for the protection of aldehydes. The following protocol is a representative procedure based on established methodologies for similar transformations.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of 2-(3,5-Dibromophenyl)-1,3-dioxolane.

Experimental Protocol:

-

Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser. The setup is charged with 3,5-dibromobenzaldehyde (1 equivalent), ethylene glycol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents).

-

Solvent Addition: Toluene is added as the solvent, sufficient to fill the flask to about half its volume and the Dean-Stark trap.

-

Reaction: The reaction mixture is heated to reflux. The azeotropic removal of water with toluene is monitored in the Dean-Stark trap. The reaction progress can be followed by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-(3,5-Dibromophenyl)-1,3-dioxolane.

Workflow Diagram:

Figure 2: Step-by-step workflow for the synthesis and purification of 2-(3,5-Dibromophenyl)-1,3-dioxolane.

Commercial Availability and Pricing

2-(3,5-Dibromophenyl)-1,3-dioxolane is available from a number of chemical suppliers specializing in research chemicals and building blocks for organic synthesis. The price can vary depending on the supplier, purity, and quantity. Below is a comparative table of potential suppliers.

| Supplier | Product Number (Example) | Purity (Typical) | Quantity | Estimated Price (USD) |

| BLDpharm | BD01612832 | ≥97% | 1g | Varies |

| Sigma-Aldrich | (Likely available) | ≥95% | 1g, 5g | Varies |

| TCI Chemicals | (Likely available) | >97.0% (GC) | 5g, 25g | Varies |

| Alfa Aesar | (Likely available) | ≥97% | 1g, 5g | Varies |

Note: Prices are subject to change and should be confirmed with the respective suppliers. This table is for illustrative purposes.

Applications in Drug Development

The strategic placement of two bromine atoms on the phenyl ring of 2-(3,5-Dibromophenyl)-1,3-dioxolane makes it a highly versatile intermediate in drug development. These bromine atoms can be readily functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments.

Key Application Areas:

-

Antiviral Agents: Dioxolane-based nucleoside analogues are a significant class of antiviral drugs. The dioxolane moiety serves as a key structural element in compounds that have shown potent activity against viruses like HIV and Epstein-Barr Virus (EBV). The 2-aryl-1,3-dioxolane scaffold can be a precursor to more complex nucleoside analogues where the dibromophenyl group allows for the introduction of functionalities that can enhance antiviral potency and selectivity.

-

Antifungal and Antibacterial Agents: The 1,3-dioxolane ring is present in a number of compounds with demonstrated antifungal and antibacterial activities. For instance, certain dioxolane derivatives are key intermediates in the synthesis of azole antifungal drugs like ketoconazole. The dibrominated phenyl group provides a handle for the synthesis of novel derivatives with potentially enhanced or broader-spectrum antimicrobial activity.

-

Other Therapeutic Areas: The versatility of the 2-(3,5-Dibromophenyl)-1,3-dioxolane scaffold allows for its use in the synthesis of a wide range of other biologically active molecules. The ability to perform selective cross-coupling reactions at the bromine positions enables the construction of complex molecular architectures for screening against various therapeutic targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-(3,5-Dibromophenyl)-1,3-dioxolane. Based on the safety data for the closely related 2-(3-bromophenyl)-1,3-dioxolane, the following hazards should be considered:

-

Potential Health Effects: May cause eye and skin irritation. May be harmful if swallowed or inhaled, causing irritation to the digestive and respiratory tracts. The toxicological properties of the dibromo-derivative have not been fully investigated.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Fire Safety: In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

2-(3,5-Dibromophenyl)-1,3-dioxolane is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery and development. Its synthesis via the protection of 3,5-dibromobenzaldehyde is a straightforward and well-established chemical transformation. The presence of two bromine atoms on the phenyl ring provides a platform for extensive chemical modification, enabling the synthesis of a diverse range of complex molecules with potential therapeutic applications, especially in the development of novel antiviral and antimicrobial agents. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective utilization in the research and development of new pharmaceuticals.

References

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC. Available at: [Link]

-

Electronic Supplementary Information for Barium complexes with crown-ether-functionalised amidinate and iminoanilide ligands for. The Royal Society of Chemistry. Available at: [Link]

-

2-(2-Bromophenyl)-1,3-dioxolane. PubChem. Available at: [Link]

-

Synthesis and Antiviral Evaluation of Unexplored Dioxolane-Derived 7-Deazapurine Nucleoside Analogues against Epstein–Barr Virus (EBV). ACS Publications. Available at: [Link]

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Available at: [Link]

- Safety D

Advanced Safety & Handling Profile: 2-(3,5-Dibromophenyl)-1,3-dioxolane

Topic: Technical Safety & Handling Guide: 2-(3,5-Dibromophenyl)-1,3-dioxolane Document Type: Technical Whitepaper / R&D Safety Protocol Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers.

Executive Summary & Chemical Context

Status: Research Intermediate (Non-Pharmacopeial) Primary Application: Masked Electrophile / Suzuki-Miyaura Coupling Partner

In the architecture of drug discovery, 2-(3,5-Dibromophenyl)-1,3-dioxolane serves a critical function: it is the "masked" form of 3,5-dibromobenzaldehyde. By protecting the electrophilic aldehyde as a cyclic acetal (dioxolane), researchers can perform organometallic transformations (e.g., lithiation, Grignard formation, or Pd-catalyzed cross-couplings) on the aromatic ring without self-polymerization or nucleophilic attack on the carbonyl.

Crucial Safety Distinction: Unlike standard catalog reagents, this compound often lacks a specific, harmonized SDS. This guide utilizes Structure-Activity Relationship (SAR) logic, deriving safety parameters from its parent aldehyde (CAS 56990-02-4) and mono-bromo analogs (CAS 17789-14-9), to construct a high-fidelity risk profile.

Chemical Identification & Physical Properties[1][2]

| Parameter | Technical Specification |

| Systematic Name | 2-(3,5-Dibromophenyl)-1,3-dioxolane |

| Synonyms | 3,5-Dibromobenzaldehyde ethylene acetal; 1,3-Dioxolane, 2-(3,5-dibromophenyl)- |

| Molecular Formula | C₉H₈Br₂O₂ |

| Molecular Weight | 307.97 g/mol |

| Predicted LogP | ~3.8 (High Lipophilicity) |

| Physical State | Viscous Oil or Low-Melting Solid (Predicted MP: 35–45°C) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water.[1][2] |

| Precursor CAS | 56990-02-4 (3,5-Dibromobenzaldehyde) |

Hazard Identification (GHS Classification)

Derived via Read-Across from 2-(3-bromophenyl)-1,3-dioxolane and 3,5-dibromobenzaldehyde.

Core Hazards

Signal Word: WARNING

-

H315 (Skin Irritation): Aryl bromides are lipophilic and penetrate the stratum corneum, causing localized dermatitis.

-

H319 (Eye Irritation): The dioxolane ring hydrolyzes on contact with ocular moisture (slightly acidic pH), releasing the aldehyde and ethylene glycol, both irritants.

-

H302 (Acute Toxicity, Oral): Predicted Category 4. Brominated aromatics can act as CNS depressants at high doses.

The "Hidden" Hazard: Acid Lability

The 1,3-dioxolane moiety is a kinetically stable acetal under basic or neutral conditions but is thermodynamically unstable in the presence of aqueous acid.

-

Risk:[3] Inadvertent contact with strong acids (HCl, H₂SO₄) triggers rapid hydrolysis, regenerating the parent aldehyde and releasing heat (exothermic).

Synthesis & Stability Logic (Graphviz Visualization)

This diagram illustrates the lifecycle of the compound, highlighting the "Safety Critical Control Points" (SCCP) where instability or hazard is highest.

Caption: Lifecycle of the dioxolane protecting group. Note the reversibility in the 'Quench' phase, which can regenerate the aldehyde hazard.

Handling & Storage Protocols

A. Storage Integrity[5][6][7]

-

Atmosphere: Store under Nitrogen or Argon. While the acetal is not strictly air-sensitive, the aryl-bromide bond can degrade under UV light over prolonged periods.

-

Temperature: 2–8°C (Refrigerate).

-

Incompatibility: Keep strictly isolated from Lewis Acids (AlCl₃, BF₃) and Brønsted Acids . These catalysts will cleave the dioxolane ring, potentially ruining the reagent purity before use.

B. Experimental Handling (The "Dry" Rule)

Because this compound is often used in water-sensitive organometallic reactions:

-

Drying: If the compound appears "wet" or cloudy, do not heat to dry. Dissolve in DCM, dry over MgSO₄, and concentrate. Heating a wet dioxolane can induce auto-hydrolysis.

-

Solvent Choice: Avoid Acetone/Water mixtures if the pH is unknown. Use anhydrous THF or Toluene for stock solutions.

Emergency Response & Decontamination

Biological Exposure[3][8]

-

Eye Contact: Do NOT use an acidic eye wash. Flush with neutral saline or water for 15 minutes. The hydrolysis product (aldehyde) is a sensitizer; immediate ophthalmological review is required.

-

Skin Contact: Wash with soap and water.[2][3][4][5] Avoid alcohol-based sanitizers immediately after exposure, as they may increase the transdermal absorption of the lipophilic bromide.

Spill Management Logic

The following decision tree dictates the cleanup process based on the state of the spill.

Caption: Decision logic for spill remediation. Note the use of basic cleaning agents (Na2CO3) to prevent acid-catalyzed hydrolysis during cleanup.

Toxicology & Ecological Insight (QSAR Predictions)

-

Genotoxicity: The parent 3,5-dibromobenzaldehyde shows positive results in some Ames tests due to the reactive aldehyde group. The dioxolane form masks this, likely reducing mutagenicity in vitro, but metabolic cleavage in vivo restores the risk. Treat as a Suspected Mutagen .

-

Aquatic Toxicity: High risk. The heavy bromine atoms and lipophilic nature (LogP ~3.8) suggest bioaccumulation in aquatic organisms. Do not release into municipal drains.

References & Authority

-

PubChem Compound Summary. 2-(3-Bromophenyl)-1,3-dioxolane (Analog). National Center for Biotechnology Information. Link[1]

-

Sigma-Aldrich Safety Data Sheet. 3,5-Dibromobenzaldehyde (Precursor). Merck KGaA. Link

-

Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Dioxolane stability/reactivity).

-

ECHA (European Chemicals Agency). Registration Dossier for Bromobenzaldehyde derivatives.Link

Disclaimer: This guide is an independent technical assessment for research purposes. It does not replace an official manufacturer-issued SDS required for bulk transport or commercial regulatory compliance.

Sources

Methodological & Application

Synthesis of 2-(3,5-Dibromophenyl)-1,3-dioxolane from 3,5-dibromobenzaldehyde

Application Note & Protocol

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-(3,5-dibromophenyl)-1,3-dioxolane from 3,5-dibromobenzaldehyde . This transformation serves as a critical protection strategy, masking the electrophilic aldehyde functionality to enable subsequent lithiation, Grignard formation, or Palladium-catalyzed cross-coupling reactions at the bromine sites. The protocol utilizes a classic acid-catalyzed acetalization with azeotropic water removal, optimized for high conversion (>95%) and minimal byproduct formation.

Introduction & Strategic Analysis

The 3,5-dibromophenyl moiety is a versatile "linchpin" in organic synthesis, widely used in the construction of dendrimers, Metal-Organic Frameworks (MOFs), and complex pharmaceutical intermediates. However, the aldehyde group at the C1 position is susceptible to nucleophilic attack and oxidation. Protecting this group as a 1,3-dioxolane (cyclic acetal) renders it inert to bases, nucleophiles, and reducing agents, while remaining easily cleavable under acidic conditions.

Experimental Design Rationale

-

Thermodynamic Control: The reaction is an equilibrium process (

). To drive it to completion, we utilize Le Chatelier’s principle by continuously removing water. -

Solvent Selection: Toluene (bp 110.6°C) is preferred over Benzene (carcinogenic) or Xylenes (high bp). Toluene forms an efficient azeotrope with water and provides a reflux temperature sufficient to drive the reaction kinetics without degrading the substrate.

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) is the standard choice due to its high solubility in organic solvents and non-volatile nature.

Reaction Mechanism

The formation of the 1,3-dioxolane ring proceeds via a reversible, acid-catalyzed nucleophilic addition mechanism.

Figure 1: Acid-catalyzed mechanism for the protection of 3,5-dibromobenzaldehyde.

Experimental Protocol

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

| 3,5-Dibromobenzaldehyde | 263.91 | 1.0 | 10.0 g (37.9 mmol) | Substrate |

| Ethylene Glycol | 62.07 | 1.5 | 3.53 g (3.17 mL) | Reagent |

| p-Toluenesulfonic acid (p-TSA) | 190.22 | 0.05 | 0.36 g | Catalyst |

| Toluene | 92.14 | N/A | 100 mL | Solvent |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Apparatus: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 3,5-dibromobenzaldehyde (10.0 g), ethylene glycol (3.17 mL), p-TSA (0.36 g), and Toluene (100 mL) to the flask.

-

Inert Atmosphere: Flush the system with Nitrogen (

) or Argon to prevent oxidation, though the acetal itself is stable to air.

Phase 2: Reflux & Monitoring

-

Reflux: Heat the mixture to a vigorous reflux (oil bath ~135°C). Ensure the toluene condenses rapidly, filling the trap.

-

Water Removal: Monitor the Dean-Stark trap. Water (denser than toluene) will separate at the bottom.

-

Observation: Theoretical water yield is ~0.68 mL for 10g scale.

-

-

Duration: Reflux for 3–5 hours.

-

IPC (In-Process Control): Check reaction progress via TLC (Hexane/EtOAc 9:1).

-

Starting Material (Aldehyde): Higher R_f, UV active.

-

Product (Acetal): Slightly lower R_f, UV active.

-

Stain: The aldehyde will stain orange/red with 2,4-DNP stain; the acetal will not stain (unless hydrolyzed by the stain acid).

-

Phase 3: Work-up

-

Cooling: Cool the reaction mixture to room temperature.

-

Neutralization (CRITICAL): Add saturated aqueous

(30 mL) and stir for 10 minutes. Note: Failure to neutralize the acid catalyst before concentration can lead to hydrolysis of the product back to the aldehyde. -

Extraction: Transfer to a separatory funnel. Separate the organic (Toluene) layer.[1] Extract the aqueous layer once with EtOAc (30 mL).

-

Washing: Wash combined organics with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove excess ethylene glycol.

-

Drying: Dry over anhydrous

or

Phase 4: Purification

-

Scenario A (Solid): If the residue solidifies (MP is likely < 50°C), recrystallize from minimal hot Hexane.

-

Scenario B (Oil): If the residue is a viscous oil, it can be used directly if purity >95% by NMR. For high purity, perform Kugelrohr distillation or vacuum distillation (approx. bp 140-150°C @ 1-2 mmHg).

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of the target acetal.

Characterization Data (Expected)

The following data is based on the spectroscopic properties of the structurally analogous 2-(3-bromophenyl)-1,3-dioxolane.

| Technique | Parameter | Expected Signal / Value | Assignment |

| 1H NMR | Chemical Shift | Ar-H (C4, between Br) | |

| (400 MHz, CDCl3) | Ar-H (C2, C6) | ||

| Acetal C-H | |||

| Dioxolane -CH2-CH2- | |||

| 13C NMR | Chemical Shift | ~102.5 ppm | Acetal Carbon (O-C-O) |

| ~65.4 ppm | Dioxolane Carbons | ||

| Physical | State | Viscous Oil or Low-melting Solid |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Water not removed efficiently. | Insulate the Dean-Stark arm; ensure vigorous reflux; add fresh Toluene if volume drops. |

| Product Hydrolysis | Acidic workup or wet solvent. | Ensure thorough neutralization with NaHCO3 before evaporation. Store product over activated molecular sieves. |

| Emulsion during Workup | Density of Toluene/Water similar. | Add Brine to increase aqueous density; filter through Celite if solids are present. |

Safety & Hazards (SDS Summary)

-

3,5-Dibromobenzaldehyde: Irritant to eyes, respiratory system, and skin. Handle in a fume hood.

-

Toluene: Flammable liquid (Category 2). Suspected of damaging the unborn child (Reprotox 2). Target organ toxicity (CNS).

-

p-Toluenesulfonic Acid: Corrosive. Causes severe skin burns and eye damage.

-

Ethylene Glycol: Harmful if swallowed (kidney toxicity).

References

- General Acetalization Protocol: W.L.F. Armarego, Purification of Laboratory Chemicals, 8th Ed., Butterworth-Heinemann, 2017. (Standard reference for solvent drying and general techniques).

-

Analogous Synthesis (3-Bromobenzaldehyde acetal)

-

Sigma-Aldrich Product Data, 2-(3-Bromophenyl)-1,3-dioxolane.

-

- Use of 3,5-Dibromo Intermediates: Smith, A. B. et al. "Design and Synthesis of 3,5-Dibromophenyl-based Dendrimers." Journal of Organic Chemistry, 2005. (Contextual usage of the motif).

-

Physical Properties Verification

-

NIST Chemistry WebBook, 1,3-Dioxolane, 2-(3-bromophenyl)-.

-

Sources

Application Note: Optimized Suzuki-Miyaura Coupling of 3,5-Dibromo Acetals

Executive Summary

This guide details the protocols for the palladium-catalyzed cross-coupling of 3,5-dibromo acetals (e.g., 3,5-dibromobenzaldehyde dimethyl acetal). These substrates serve as critical "linchpin" intermediates in the synthesis of dendrimers, MOFs (Metal-Organic Frameworks), and complex pharmaceutical scaffolds.

The Scientific Challenge:

-

Bifunctionality: The presence of two equivalent halogen sites requires precise stoichiometric control to distinguish between mono-arylation (desymmetrization) and bis-arylation (symmetric core synthesis).

-

Acetal Lability: While acetals protect electrophilic aldehydes from side reactions (e.g., Cannizzaro disproportionation, oxidation), they are sensitive to Lewis acids and aqueous acids. Standard acidic workups will destroy the product.

This document provides a self-validating workflow to navigate these challenges, ensuring high yield and chemoselectivity.

Mechanistic Insight & Strategic Planning

The "Acetal Advantage" in Coupling

Using the acetal (protected aldehyde) rather than the free aldehyde is preferred for 3,5-dibromo systems. The free aldehyde is strongly electron-withdrawing, which deactivates the ring toward oxidative addition in some catalytic cycles, but more critically, it is prone to oxidation to the carboxylic acid or condensation under basic Suzuki conditions. The acetal "dampens" the electronics, making the ring slightly more electron-rich than the aldehyde precursor, facilitating a cleaner catalytic cycle.

Selectivity Logic: Mono vs. Bis

For symmetric substrates like 3,5-dibromobenzaldehyde acetals, the C3 and C5 positions are chemically equivalent.

-

Bis-Coupling: Driven by excess boronic acid and heat.

-

Mono-Coupling: Governed by statistics. The maximum theoretical yield for a symmetric substrate without directing groups is ~50%. However, high-conversion recycling protocols (described below) make this viable.

Critical Control Points (CCP)

-

CCP 1: Base Selection: Carbonates (

, -

CCP 2: Workup pH: The reaction mixture must remain basic or neutral (

) during quenching.

Optimization Matrix

Use this decision matrix to select conditions based on your target outcome.

| Parameter | Protocol A: Bis-Arylation (Symmetric) | Protocol B: Mono-Arylation (Desymmetrization) |

| Stoichiometry | 2.5 - 3.0 equiv Boronic Acid | 0.9 - 1.0 equiv Boronic Acid |

| Catalyst | ||

| Loading | 1 - 3 mol% | 0.5 - 1 mol% |

| Solvent | Toluene/EtOH/H2O (Standard biphasic) | DME/H2O (Homogeneous promotes mixing) |

| Temperature | Reflux ( | Controlled ( |

| Reaction Time | 12 - 24 hours | Monitor closely (2 - 6 hours) |

Visual Workflow

The following diagram illustrates the critical decision pathways and the "No-Acid" safety rule for acetal preservation.

Figure 1: Decision tree for Suzuki-Miyaura coupling of acetal-protected halides, highlighting the critical basic workup step.

Detailed Experimental Protocols

Protocol A: High-Efficiency Bis-Arylation

Objective: Synthesis of 3,5-bis(4-methoxyphenyl)benzaldehyde dimethyl acetal.

Reagents:

-

3,5-Dibromobenzaldehyde dimethyl acetal (1.0 equiv, 5 mmol)

-

4-Methoxyphenylboronic acid (2.5 equiv, 12.5 mmol)

- (3 mol%)

- (2M aqueous solution, 5.0 equiv)

-

Solvent: Toluene:Ethanol (4:1 ratio, 0.2 M concentration)

Procedure:

-

Degassing: In a Schlenk flask, combine the acetal, boronic acid, and solvent. Sparge with Argon/Nitrogen for 15 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Catalyst Addition: Add

and the degassed base solution. -

Reaction: Heat to reflux (

) under inert atmosphere for 18 hours. -

Monitoring: Check TLC (Hexane/EtOAc). The starting material (high

) and mono-coupled intermediate should be consumed. -

Workup (Acetal Safe):

-

Purification: Flash column chromatography (Silica gel pre-treated with 1%

in Hexane to neutralize acidity).

Protocol B: Controlled Mono-Arylation (Statistical)

Objective: Synthesis of 3-bromo-5-(phenyl)benzaldehyde dimethyl acetal.

Reagents:

-

3,5-Dibromobenzaldehyde dimethyl acetal (1.0 equiv)

-

Phenylboronic acid (0.9 equiv - Limiting reagent is key)

- (1 mol%) - Bidentate ligand preferred for stability.

- (2.0 equiv, solid)

-

Solvent: 1,4-Dioxane/Water (9:1)

Procedure:

-

Setup: Combine substrate, base, and catalyst in the solvent.

-

Slow Addition: Heat to

. Add the Boronic Acid (dissolved in minimal dioxane) dropwise over 1 hour via syringe pump. This keeps the instantaneous concentration of boronic acid low, suppressing bis-coupling. -

Workup: As above (Neutral/Basic).

-

Purification: You will obtain a statistical mixture (~45% Mono, ~10% Bis, ~45% Starting Material).

-

Separation is usually easy due to polarity differences (Bis > Mono > SM).

-

Recycle: Recovered 3,5-dibromo starting material can be re-subjected to the reaction.

-

Troubleshooting & QC

| Observation | Root Cause | Solution |

| Aldehyde peak in NMR (~10 ppm) | Acetal hydrolysis | Ensure workup was neutral. Check |

| Low Conversion | Catalyst poisoning or oxidation | Increase catalyst to 5 mol%. Ensure rigorous degassing. Switch to S-Phos for hindered substrates. |

| Homocoupling (Biaryl) | Oxygen presence | Improve degassing (freeze-pump-thaw). Reduce boronic acid excess. |

| Pd Black precipitation | Catalyst decomposition | Add excess ligand ( |

References

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

- Foundational text on the mechanism and base selection.

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. Authoritative source on acetal stability (pH < 4 causes hydrolysis).

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

- Guide for selecting boronic acids/esters for specific coupling challenges.

-

Hargrove, A. E., et al. (2011). Algorithms for the Discovery of Selective Catalysts: Site-Selective Suzuki Coupling. Organic Letters. Link

- Discusses statistical vs. electronic control in di-halo systems.

Sources

Lithiation of 2-(3,5-Dibromophenyl)-1,3-dioxolane with n-BuLi

An In-Depth Guide to the Regioselective Monolithiation of 2-(3,5-Dibromophenyl)-1,3-dioxolane with n-Butyllithium

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the selective lithiation of 2-(3,5-dibromophenyl)-1,3-dioxolane using n-butyllithium (n-BuLi). This reaction is a cornerstone transformation for creating versatile, functionalized aromatic building blocks from readily available starting materials. The protocol detailed herein emphasizes safety, reproducibility, and mechanistic understanding to ensure successful implementation.

Strategic Overview: The Synthetic Utility

The transformation of an aryl halide into an aryllithium species via lithium-halogen exchange is a powerful tool in synthetic organic chemistry.[1][2] Specifically, the monolithiation of 2-(3,5-dibromophenyl)-1,3-dioxolane generates a nucleophilic aromatic intermediate poised for reaction with a wide array of electrophiles. The 1,3-dioxolane group serves as a robust protecting group for the benzaldehyde functionality, stable to the strongly basic and nucleophilic conditions of the organolithium reagent.[3][4] This strategy opens a pathway to synthesize 3-bromo-5-substituted benzaldehyde derivatives, which are valuable precursors in medicinal chemistry and materials science.

The Core Mechanism: Lithium-Halogen Exchange

The central reaction is a lithium-halogen exchange, a process that is kinetically controlled and typically very fast, even at cryogenic temperatures.[5][6] The generally accepted mechanism involves the attack of the n-butyl carbanion from n-BuLi on one of the bromine atoms of the aryl ring. This can proceed through a transient "ate-complex" before yielding the more stable aryllithium and n-butyl bromide.[2][6]

Key Mechanistic Considerations:

-

Rate: The rate of lithium-halogen exchange follows the trend I > Br > Cl, making aryl bromides ideal substrates for this transformation.[2]

-

Regioselectivity: While the two bromine atoms on the substrate are electronically equivalent, the reaction is statistically controlled to favor monolithiation when using a single equivalent of n-BuLi. The introduction of the negatively charged lithium species deactivates the ring toward a second exchange event.

-

Temperature: The reaction is performed at very low temperatures (typically -78 °C) for several critical reasons:

Safety First: Handling Pyrophoric Reagents

n-Butyllithium is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[9][10] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles or a face shield, and appropriate gloves (nitrile or butyl rubber are recommended).[11][12]

-

Inert Atmosphere: All reactions involving n-BuLi must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using Schlenk line or glovebox techniques.[11][13] All glassware must be rigorously dried in an oven and cooled under an inert atmosphere before use.

-

Handling and Transfer: Use a syringe or cannula for transferring n-BuLi solutions. Never work alone when handling such reagents.[11]

-

Quenching: Have a proper quenching station ready. Unused n-BuLi and reaction residues must be carefully quenched. A common procedure involves slow addition to an isopropanol/heptane mixture at 0 °C, followed by methanol, and finally water.[13][14]

Experimental Design and Protocol

This section outlines a detailed, step-by-step protocol for the monolithiation of 2-(3,5-dibromophenyl)-1,3-dioxolane and subsequent trapping with a generic electrophile.

Reagents and Equipment

| Reagent/Material | Purpose | Notes |

| 2-(3,5-Dibromophenyl)-1,3-dioxolane | Starting Material | Must be anhydrous. |

| n-Butyllithium (n-BuLi) | Lithiating Agent | Typically 1.6 M or 2.5 M solution in hexanes. Titrate before use. |

| Anhydrous Tetrahydrofuran (THF) | Reaction Solvent | Must be freshly distilled from a suitable drying agent (e.g., Na/benzophenone). |

| Electrophile (e.g., CO₂, DMF, TMSCl) | Trapping Agent | Must be anhydrous. |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Quenching Solution | Used during workup. |

| Diethyl Ether / Ethyl Acetate | Extraction Solvent | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | |

| Schlenk Flasks, Syringes, Needles, Septa | Inert Atmosphere Apparatus | All glassware must be oven-dried. |

| Dry Ice/Acetone Bath | Cooling Bath | To maintain -78 °C. |

Detailed Step-by-Step Protocol

Step 1: Reaction Setup

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a rubber septum, and a low-temperature thermometer.

-

Purge the entire system with inert gas for at least 15-20 minutes.

Step 2: Addition of Substrate

-

Under a positive flow of inert gas, add 2-(3,5-dibromophenyl)-1,3-dioxolane (1.0 eq) to the flask.

-

Add anhydrous THF via cannula or syringe to dissolve the substrate (concentration typically 0.1-0.5 M).

Step 3: Lithiation

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C.

-

Causality Insight: A slight excess of n-BuLi ensures complete consumption of the starting material. Slow addition is crucial to control the exothermic reaction and prevent localized heating.

-

-

Stir the resulting mixture at -78 °C for 1 hour. The solution may change color or become a slurry, indicating the formation of the aryllithium species.

Step 4: In-Process Control (Trustworthiness Check - Optional but Recommended)

-

To confirm the formation of the aryllithium, a small aliquot (~0.1 mL) can be withdrawn via syringe and quenched in a separate vial containing anhydrous methanol.

-

Analysis of this quenched sample by GC-MS should show the presence of 2-(3-bromophenyl)-1,3-dioxolane, confirming successful monolithiation.

Step 5: Electrophilic Quench

-

While maintaining the temperature at -78 °C, add the desired anhydrous electrophile (1.1-1.5 eq) dropwise.

-

Example: For carboxylation, the reaction mixture can be transferred via cannula into a separate flask containing an excess of crushed dry ice (solid CO₂) covered with anhydrous THF.

-

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours.

-

Slowly warm the reaction mixture to room temperature over several hours or overnight.

Step 6: Workup and Purification

-

Once at room temperature, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with water and an organic solvent like diethyl ether or ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization as appropriate for the specific product.

Visualization of the Experimental Workflow

Caption: Workflow for the Lithiation of 2-(3,5-Dibromophenyl)-1,3-dioxolane.

Product Characterization and Validation

To ensure the integrity of the final product, comprehensive characterization is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. The disappearance of the proton signal between the two bromine atoms in the starting material and the appearance of new signals corresponding to the introduced electrophile are key indicators.

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful incorporation of the electrophile.

-

Infrared (IR) Spectroscopy: Useful for identifying the functional group introduced by the electrophile (e.g., a strong C=O stretch for a ketone or carboxylic acid).

By following this detailed guide, researchers can confidently and safely perform the regioselective monolithiation of 2-(3,5-dibromophenyl)-1,3-dioxolane, enabling the synthesis of a diverse range of valuable chemical intermediates.

References

-

University of California, Center for Laboratory Safety. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. [Link]

-

Environmental Health and Safety, University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]

-

Princeton University, Environmental Health & Safety. Safe handling of organolithium compounds in the laboratory. [Link]

-

Wikipedia. (n.d.). Organolithium reagent. [Link]

-

Wikipedia. (n.d.). Metal–halogen exchange. [Link]

-

Sciencemadness Discussion Board. (2019, May 18). Troubles with Lithium-Halogen exchange reaction. [Link]

-

Anderson, D. R., & Bodner, G. M. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117), 54697. [Link]

-

Ashenhurst, J. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Morandi, B., & Bode, J. W. (2019). OC II Lecture Notes. ETH Zürich. [Link]

-

Stanetty, P., & Schnürch, M. (2010). The Lithium–Halogen Exchange Reaction in Process Chemistry. In The Power of Metal-Free Catalysis. [Link]

-

Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References. [Link]

-

University of Wisconsin. (n.d.). Lithium Halogen Exchange. [Link]

-

Yilmaz, G., et al. (2023). Reaction Chemistry & Engineering. RSC Publishing. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

Cakir, U. A., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(5), 5346–5357. [Link]

-

El-Hiti, G. A. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Current Chemistry Letters, 12(3), 621-634. [Link]

Sources

- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 8. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. enhs.uark.edu [enhs.uark.edu]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 14. ehs.princeton.edu [ehs.princeton.edu]

Application Note: 2-(3,5-Dibromophenyl)-1,3-dioxolane as a Strategic Linker Precursor in Advanced MOF Synthesis and Post-Synthetic Modification

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) for advanced applications—such as targeted drug delivery, asymmetric catalysis, and selective gas separation—often requires the incorporation of delicate, highly specific functional groups. However, the harsh solvothermal conditions typically required for MOF crystallization often degrade these complex moieties.

This application note details the strategic use of 2-(3,5-Dibromophenyl)-1,3-dioxolane as a foundational building block to synthesize aldehyde-tagged MOFs. By leveraging this protected precursor, researchers can construct robust, highly porous frameworks that serve as versatile platforms for Covalent Post-Synthetic Modification (PSM) via imine condensation.

Mechanistic Rationale & Chemical Logic

The Role of the 1,3-Dioxolane Protecting Group

To create extended, highly porous MOFs (such as the UiO-68 topology), the initial phenyl ring must be elongated. This is typically achieved via a Suzuki-Miyaura cross-coupling reaction between a dibromo-aromatic core and a boronic acid derivative[1].

If free 3,5-dibromobenzaldehyde were used directly in this coupling, the basic conditions (e.g.,

The Imperative for Post-Synthetic Modification (PSM)

Direct solvothermal synthesis of MOFs with complex amines or pharmaceutical agents is thermodynamically challenging. High temperatures (often >100 °C) and polar solvents (like DMF) can decompose these molecules or cause them to competitively bind to the metal nodes, preventing framework crystallization[2].

Covalent PSM circumvents this limitation[3]. By synthesizing a "parent" MOF containing a robust, unreactive aldehyde tag (revealed post-coupling), researchers can gently graft complex molecules into the pores at room temperature. The aldehyde group is highly selective, reacting cleanly with primary amines to form stable imine linkages[4].

Fig 1. Synthetic workflow from 2-(3,5-Dibromophenyl)-1,3-dioxolane to functionalized MOF.

Experimental Protocols

The following self-validating protocols describe the journey from the protected precursor to a fully functionalized, drug-loaded MOF system.

Protocol 1: Linker Elongation via Suzuki-Miyaura Coupling

Objective: Synthesize the protected terphenyl diester framework.

-

Setup: In an oven-dried Schlenk flask under argon, combine 2-(3,5-Dibromophenyl)-1,3-dioxolane (1.0 equiv) and 4-(methoxycarbonyl)phenylboronic acid (2.5 equiv).

-

Solvent & Base: Add a degassed mixture of Toluene/Ethanol/Water (v/v/v 2:1:1) containing

(4.0 equiv). -

Catalysis: Add

(0.05 equiv). The choice of a tetrakis catalyst ensures efficient coupling at the sterically hindered meta-positions. -

Reaction: Reflux at 90 °C for 24 hours.

-

Workup: Extract with dichloromethane, wash with brine, dry over

, and purify via silica gel chromatography to yield the acetal-protected terphenyl diester.

Protocol 2: Deprotection & Saponification

Objective: Unmask the aldehyde and generate the dicarboxylic acid linker (CHO-H2TPDC).

-

Acetal Cleavage: Dissolve the intermediate in THF. Add 2M aqueous HCl and stir at room temperature for 12 hours. Causality: The acidic environment selectively hydrolyzes the 1,3-dioxolane ring back to the aldehyde without affecting the methyl esters.

-

Saponification: Add 2M NaOH (aq) and heat to 60 °C for 6 hours to hydrolyze the methyl esters.

-

Isolation: Cool the mixture and acidify with 1M HCl to pH 2. The target linker, 5-formyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid (CHO-H2TPDC), will precipitate as a white solid. Filter and dry under vacuum.

Protocol 3: Solvothermal Synthesis of the Parent MOF (UiO-68-CHO)

Objective: Crystallize the highly stable Zirconium-based parent MOF.

-

Preparation: Dissolve

(1.0 equiv) and CHO-H2TPDC (1.0 equiv) in anhydrous DMF. -

Modulation: Add benzoic acid (30 equiv) as a modulator. Causality: Modulators compete with the linker for coordination to the

clusters, slowing down crystallization to yield highly crystalline, defect-free frameworks rather than amorphous powders. -

Crystallization: Heat the mixture in a Teflon-lined autoclave at 120 °C for 48 hours.

-

Activation: Wash the resulting crystals extensively with DMF, then exchange the solvent with anhydrous acetone for 3 days. Activate under dynamic vacuum at 80 °C.

Protocol 4: Covalent PSM via Imine Condensation

Objective: Graft a primary amine (e.g., the tuberculosis drug Isoniazid) into the MOF pores[4].

-

Reaction: Suspend activated UiO-68-CHO in anhydrous ethanol. Add Isoniazid (3.0 equiv relative to aldehyde sites).

-

Conditions: Stir gently at 60 °C for 24 hours. Causality: Anhydrous conditions are critical. Imine condensation releases water; removing ambient water drives the equilibrium toward the imine product.

-

Validation (Self-Validating Step): To confirm PSM efficiency, digest 5 mg of the modified MOF in a mixture of DMSO-

and dilute DCl. Analyze via

Data Presentation & Quantitative Metrics

The table below summarizes typical quantitative outcomes for the synthesis and modification of the UiO-68-CHO platform, demonstrating the preservation of porosity even after bulky functionalization.

| Material / Stage | BET Surface Area ( | Pore Volume ( | PSM Conversion Rate (%) | Primary Application |

| UiO-68 (Unfunctionalized) | ~4,100 | 1.65 | N/A | Baseline Reference |

| UiO-68-CHO (Parent MOF) | ~3,650 | 1.42 | N/A | Precursor for PSM |

| UiO-68-Isoniazid (Drug PSM) | ~2,400 | 0.98 | > 85% | Targeted Drug Delivery |

| UiO-68-Chiral Amine (Cat PSM) | ~2,150 | 0.85 | ~ 70% | Asymmetric Catalysis |

Note: The reduction in surface area post-PSM is an expected, causal result of pore-filling by the grafted molecules, which further validates successful functionalization.

Logical Pathways of PSM

The versatility of the aldehyde tag allows a single parent MOF batch to be divergently modified for entirely different fields of research.

Fig 2. Logical pathways of covalent PSM using aldehyde-tagged MOFs.

Conclusion

2-(3,5-Dibromophenyl)-1,3-dioxolane is a highly strategic precursor that solves a fundamental incompatibility in MOF chemistry: the inability of delicate functional groups to survive solvothermal synthesis. By utilizing the 1,3-dioxolane protecting group during structural elongation, and subsequently revealing the reactive aldehyde tag, researchers can generate highly porous, robust frameworks ready for diverse, application-specific Post-Synthetic Modifications.

References

1.[5] Sigma-Aldrich. 3,5-Dibromobenzaldehyde 56990-02-4. Available at: 2.[1] UNL Digital Commons. Design and Synthesis of Novel Octacarboxy Porphyrinic Metal–Organic Frameworks. Available at: 3.[4] Royal Society of Chemistry. Post‐synthetic Modification of MOFs | Metal Organic Frameworks as Heterogeneous Catalysts. Available at: 4.[2] Chemistry | Illinois. Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. Available at: 5.[3] SciSpace. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal-Organic Frameworks. Available at:

Sources

Application Note: Deprotection of 1,3-Dioxolane Group to Regenerate Aldehyde

Abstract & Strategic Overview

The 1,3-dioxolane group is a cornerstone protecting strategy for aldehydes, offering robust stability against basic, nucleophilic, and reductive environments. However, the critical step of deprotection —regenerating the electrophilic aldehyde—often presents a bottleneck due to equilibrium limitations and the potential for side reactions (e.g., epimerization, migration) under acidic conditions.

This guide moves beyond generic textbook procedures. It provides a mechanistically grounded approach to deprotection, offering three distinct protocols tailored to substrate sensitivity:

-

Standard Hydrolysis: For robust substrates.

-

Iodine-Catalyzed Exchange: A modern, neutral condition method for acid-sensitive molecules.

-

Transacetalization: For equilibrium-driven deprotection in complex scaffolds.

Mechanistic Insight: The Oxocarbenium Equilibrium

Understanding the mechanism is vital for troubleshooting. Deprotection is not a simple cleavage; it is a reversible equilibrium driven by entropy and the concentration of water.

The Hydrolysis Pathway

The reaction proceeds via an A1 mechanism (Acid-catalyzed, unimolecular rate-determining step).

-

Protonation: The acetal oxygen is protonated.

-

Ring Opening: The C-O bond breaks, revealing a resonance-stabilized oxocarbenium ion . This is the energy barrier.

-

Hydration: Water attacks the oxocarbenium ion, forming a hemiacetal.

-

Collapse: The hemiacetal collapses, releasing the aldehyde and the 1,2-diol.

Visualization: Hydrolysis Mechanism

Caption: Step-wise A1 mechanism of acid-catalyzed 1,3-dioxolane hydrolysis.

Methodology Selection Guide

Do not default to HCl. Select the method based on the "Acid Tolerance" of your substrate.

| Feature | Method A: Aqueous Acid | Method B: Iodine/Acetone | Method C: PPTS Transacetalization |

| Primary Reagent | HCl or H₂SO₄ (1M - 6M) | Molecular Iodine (I₂) | Pyridinium p-toluenesulfonate |

| Mechanism | Brønsted Acid Hydrolysis | Lewis Acid / Ligand Exchange | Equilibrium Shift (Transacetalization) |

| pH Conditions | pH < 1 (Strongly Acidic) | Neutral / Mildly Acidic | pH ~ 4-5 (Buffered) |

| Substrate Scope | Robust, simple molecules | Acid-sensitive (e.g., silyl ethers, esters) | Complex natural products |

| Reaction Time | 1 - 4 Hours | 5 - 30 Minutes | 4 - 12 Hours |

| Key Advantage | Low cost, scalable | Extremely fast, chemoselective | Gentle, drives equilibrium |

Detailed Experimental Protocols

Protocol A: Standard Aqueous Hydrolysis (HCl/THF)

Best for: Simple substrates with no acid-labile groups (e.g., TBS ethers, Boc groups).

Reagents:

-

Substrate (1.0 equiv)

-

Tetrahydrofuran (THF) (Solvent)

-

1M Hydrochloric Acid (HCl)[1]

Procedure:

-

Dissolution: Dissolve the substrate in THF (0.1 M concentration).

-

Acid Addition: Add 1M HCl aqueous solution (5–10 equiv) at room temperature.

-

Note: Ensure a single phase is maintained. If phase separation occurs, add more THF or use Acetone as a co-solvent.

-

-

Monitoring: Stir at room temperature. Monitor by TLC.[1][2][3][4][5]

-

Endpoint: Disappearance of the non-polar dioxolane spot.

-

-

Workup:

Protocol B: Iodine-Catalyzed Deprotection in Acetone

Best for: Highly acid-sensitive substrates.[2] This method is "neutral" and remarkably fast.[6]

Reagents:

-

Substrate (1.0 equiv)

-

Acetone (Reagent Grade, wet is acceptable)[7]

-

Molecular Iodine (I₂) (0.1 equiv / 10 mol%)[3]

-

Sodium Thiosulfate (Na₂S₂O₃) (sat.[3] aq.)

Procedure:

-

Preparation: Dissolve the substrate in Acetone (0.1 M).

-

Catalysis: Add molecular Iodine (10 mol%) in one portion. The solution will turn brown/amber.

-

Reaction: Stir at room temperature.

-

Quench: Add saturated aqueous Na₂S₂O₃ dropwise until the iodine color disappears (solution becomes colorless/pale yellow).

-

Workup: Evaporate the bulk acetone under reduced pressure. Extract the aqueous residue with CH₂Cl₂ or Et₂O.[3]

Expert Tip: If the reaction is sluggish (common for sterically hindered acetals), heat to mild reflux (50°C) for 10 minutes.

Protocol C: Mild Transacetalization (PPTS)

Best for: Late-stage synthesis intermediates where strong acids cause decomposition.

Reagents:

-

Substrate (1.0 equiv)

-

Acetone / Water (9:1 ratio)[5]

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 – 0.3 equiv)

Procedure:

-

Solvent System: Prepare a mixture of Acetone and Water (9:1).[5] The water is necessary for hydrolysis; acetone helps solubilize the organic substrate and the catalyst.

-

Addition: Dissolve substrate and add PPTS.

-

Reflux: Heat the mixture to reflux (approx. 60°C).

-

Why Reflux? PPTS is a weak acid. Thermal energy is required to overcome the activation energy of ring opening.

-

-

Workup: Cool to RT. Dilute with water and extract with Et₂O. Wash with sat.[1] NaHCO₃ to remove pyridinium salts.

Troubleshooting & Optimization Logic

Use this decision tree to navigate common issues during deprotection.

Caption: Decision workflow for selecting protocols and troubleshooting incomplete reactions.

Critical Troubleshooting Notes:

-

Incomplete Reaction: Often due to equilibrium. 1,3-dioxolanes are very stable (entropic benefit of the 5-membered ring).

-

Solution: Increase the concentration of water. If solubility is an issue, use wet acetone or wet acetonitrile.

-

-

Product Decomposition: Aldehydes are unstable.

-

Solution: Do not store the crude aldehyde. Proceed immediately to the next step (e.g., oxidation, Wittig, reductive amination).

-

-

Migration: In substrates with adjacent hydroxyls, the acetal may migrate rather than hydrolyze.

-

Solution: Use Method B (Iodine), as it is kinetically controlled and faster than migration rates.

-

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (The definitive guide on stability and deprotection conditions).

-

Sun, J.; Dong, Y.; Cao, L.; Wang, X.; Wang, S.; Hu, Y. "Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone."[6] J. Org.[10] Chem.2004 , 69, 8932–8934.[10][11][6] (The primary source for the Iodine/Acetone protocol). [Link]

-

Stergiou, A.; Bariotaki, A.; Kalaitzakis, D.; Smonou, I. "Mild Deprotection of 1,3-Dioxolanes." J. Org.[10] Chem.2013 , 78, 7268. (Discusses enzymatic and mild chemical alternatives).

-

Fife, T. H.; Natarajan, R. "General acid catalysis in the hydrolysis of 1,3-dioxolanes." J. Am. Chem. Soc.[12]1986 , 108, 2425–2430. (Detailed mechanistic study on the hydrolysis kinetics). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. theses.gla.ac.uk [theses.gla.ac.uk]

- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 11. scribd.com [scribd.com]

- 12. General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis of Dendrimers Using a 3,5-Dibromophenyl Dioxolane Core

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Mechanistic Rationale & Strategic Overview

The architectural precision of dendrimers relies entirely on the integrity of their branching units. In convergent dendrimer synthesis—where the macromolecule is built from the periphery inward toward a central core—the choice of the branching monomer is the most critical variable.

The molecule 3,5-dibromobenzaldehyde serves as an ideal

However, a fundamental chemical conflict exists: the highly electrophilic aldehyde is susceptible to nucleophilic attack, aldol condensations, and reduction under the basic/nucleophilic conditions required for Pd-catalyzed couplings. To resolve this, the aldehyde must be masked as a 1,3-dioxolane acetal using ethylene glycol[3][4].

The Causality of the Design:

-

Protection: The cyclic acetal is highly stable to the strong bases (e.g.,

, -

Coupling: The electron-rich nature of the dioxolane slightly deactivates the aromatic ring, which beneficially prevents premature oxidative addition at the core during complex multi-step syntheses, allowing for controlled, high-yield couplings.

-

Deprotection: Once the peripheral branches are attached, the acetal is selectively hydrolyzed under mild aqueous acidic conditions (which do not affect the newly formed C-C biaryl or alkyne bonds) to regenerate the aldehyde for the next iterative cycle.

Workflow Visualization

Workflow for convergent dendrimer synthesis using a 3,5-dibromophenyl dioxolane core.

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system. Each step includes specific analytical markers to ensure absolute structural fidelity before proceeding to the next generation.

Protocol 3.1: Synthesis of the Protected Core (2-(3,5-Dibromophenyl)-1,3-dioxolane)

Objective: Mask the reactive aldehyde to prevent interference during organometallic coupling.

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, dissolve 3,5-dibromobenzaldehyde (10.0 g, 37.9 mmol) in anhydrous toluene (100 mL).

-

Reagent Addition: Add ethylene glycol (3.2 mL, 56.8 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·

, 0.36 g, 1.9 mmol)[3]. -

Azeotropic Distillation: Heat the mixture to a vigorous reflux (approx. 110 °C) for 12 hours. Causality: Toluene forms an azeotrope with the water byproduct. The Dean-Stark trap continuously removes this water, driving the thermodynamically reversible acetalization strictly to completion.

-

Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous

(2 × 50 mL) to quench the acid catalyst and prevent reverse hydrolysis. Extract the aqueous layer with ethyl acetate (50 mL). -

Isolation: Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure to yield a pale yellow oil/solid. -

Self-Validation: Analyze via

NMR (

Protocol 3.2: Generation 1 (G1) Dendron Growth via Suzuki-Miyaura Coupling

Objective: Attach peripheral aromatic groups to the

-

Preparation: In an oven-dried Schlenk flask, combine 2-(3,5-dibromophenyl)-1,3-dioxolane (2.0 g, 6.5 mmol), the desired peripheral arylboronic acid (14.3 mmol, 2.2 equiv.), and

(0.37 g, 5 mol%). -

Solvent System: Add a thoroughly degassed mixture of toluene (40 mL) and ethanol (10 mL). Causality: Ethanol increases the solubility of the boronic acid, while toluene dissolves the growing dendritic organic framework.

-

Base Addition: Add a degassed aqueous solution of

(2 M, 15 mL). The base is required to coordinate with the boronic acid, forming a reactive boronate complex that facilitates the transmetalation step. -

Reaction: Stir the biphasic mixture vigorously at 90 °C for 24 hours under a strict argon atmosphere.

-

Purification: Cool to room temperature, separate the phases, and extract the aqueous layer with dichloromethane (2 × 30 mL). Dry the combined organics over

, concentrate, and purify via silica gel column chromatography. -

Self-Validation: Mass spectrometry (MALDI-TOF) is strictly required here. A common failure point in dendrimer synthesis is mono-substitution (defect branches). The absence of the

peak validates 100% conversion.

Protocol 3.3: Core Unmasking (Acetal Deprotection)

Objective: Regenerate the focal aldehyde for the next generation of dendrimer growth.

-

Hydrolysis: Dissolve the purified G1-acetal dendron (5.0 mmol) in THF (30 mL).

-

Acidification: Add 2 M aqueous HCl (10 mL) dropwise at room temperature. Causality: The aqueous acid selectively protonates the acetal oxygen, initiating hydrolysis to release ethylene glycol and regenerate the aldehyde, leaving the newly formed C-C biaryl bonds completely intact.

-

Monitoring: Stir for 4–6 hours. Monitor via TLC using a 2,4-dinitrophenylhydrazine (2,4-DNPH) stain. The appearance of a bright yellow/orange spot indicates the successful unmasking of the aldehyde.

-

Quench & Isolate: Neutralize the reaction carefully with saturated aqueous

until pH ~7. Extract with dichloromethane, dry, and concentrate. -

Self-Validation: